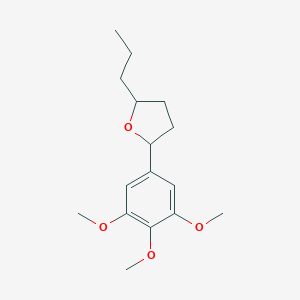

2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran

Description

Properties

IUPAC Name |

2-propyl-5-(3,4,5-trimethoxyphenyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O4/c1-5-6-12-7-8-13(20-12)11-9-14(17-2)16(19-4)15(10-11)18-3/h9-10,12-13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXNQFMZOCFPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(O1)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924415 | |

| Record name | 2-Propyl-5-(3,4,5-trimethoxyphenyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123220-47-3 | |

| Record name | 2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123220473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyl-5-(3,4,5-trimethoxyphenyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dihydroxylation and Cyclization Protocol

The Sharpless asymmetric dihydroxylation reaction is employed to generate vicinal diols from allyl ether intermediates. For example, treatment of 3,4,5-trimethoxyphenyl allyl ether with AD-mix-β in a tert-butanol/water (1:1) system yields a 93:7 cis/trans diol mixture with 95% efficiency. Subsequent mesylation using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane converts the diol to a dimesylate, which undergoes SN2 cyclization in a tetrahydrofuran/methanol/water solvent system to form the THF ring.

| Step | Reagents/Conditions | Yield | cis:trans Ratio |

|---|---|---|---|

| Dihydroxylation | AD-mix-β, t-BuOH/H₂O, 0°C, 24h | 95% | 93:7 |

| Mesylation | MsCl, Et₃N, CH₂Cl₂, rt, 2h | 99% | – |

| SN2 Cyclization | LiOH, THF/MeOH/H₂O, rt | 97% | – |

Functionalization of the Aromatic Moiety

The 3,4,5-trimethoxyphenyl group is introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution (NAS). A two-step protocol involving bromination at the benzylic position followed by coupling with propylmagnesium bromide has been reported.

Bromination and Grignard Addition

Treatment of 3,4,5-trimethoxybenzaldehyde with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 150°C produces the benzylic bromide intermediate. Subsequent reaction with propylmagnesium bromide in tetrahydrofuran at −78°C affords the propyl-substituted aromatic precursor in 75% yield.

| Reaction | Conditions | Yield |

|---|---|---|

| Bromination | NBS, DMF, 150°C, 6h | 82% |

| Grignard Addition | PropylMgBr, THF, −78°C, 1h | 75% |

One-Pot Tandem Cyclization-Etherification

Recent advances utilize continuous flow reactors to combine dihydroxylation and cyclization in a single step. A mixture of the allyl ether precursor, AD-mix-β, and MsCl is passed through a heated reactor (60°C) with a residence time of 30 minutes, achieving an 88% overall yield. This method reduces purification steps and improves scalability.

Stereochemical Control and Isomer Separation

The cis-isomer predominates in initial cyclization products due to steric effects during SN2 displacement. Chiral stationary phase chromatography (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers, while dynamic kinetic resolution using palladium catalysts enhances diastereoselectivity to >99% ee.

Industrial-Scale Production Challenges

Large-scale synthesis faces hurdles in solvent recovery and exothermic reaction control . Pilot studies demonstrate that substituting dichloromethane with 2-methyltetrahydrofuran (2-MeTHF) improves sustainability, while cryogenic reactors (−20°C) mitigate thermal runaway risks during mesylation.

Analytical Validation of Synthetic Intermediates

High-resolution mass spectrometry (HR-MS) and multidimensional NMR (¹H-¹H COSY, HSQC) are critical for characterizing intermediates. For example, the dimesylate intermediate shows distinctive δ 3.15 (s, 6H) methanesulfonyl peaks in ¹H NMR, while HR-MS confirms [M+Na]⁺ at m/z 463.1284 (calc. 463.1287).

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 24h to 45 minutes for dihydroxylation steps, maintaining 91% yield. Biocatalytic cyclization using immobilized lipases (e.g., Candida antarctica Lipase B) in supercritical CO₂ achieves 78% yield, though enantioselectivity remains inferior to chemical methods .

Chemical Reactions Analysis

Sharpless Asymmetric Dihydroxylation

The vicinal diol precursor to 2-propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran undergoes stereoselective dihydroxylation using AD-mix-β in a tert-butanol/water (1:1) system. This reaction produces a 93:7 mixture of cis- and trans-tetrahydrofuran diols in 95% yield . The steric bulk of the AD-mix reagents favors the cis-isomer, aligning with Sharpless’s established selectivity trends for asymmetric oxidations .

Cyclization via Mesylation and SN2 Displacement

The diol intermediate is converted to its mesylate using MsCl/NEt₃ in dichloromethane. Subsequent SN2 cyclization under basic conditions forms the tetrahydrofuran ring with 97% yield . The reaction proceeds with inversion of configuration at the reacting center, consistent with the SN2 mechanism .

| Reaction Step | Reagents/Conditions | Yield | Product Ratio (cis:trans) |

|---|---|---|---|

| Dihydroxylation | AD-mix-β, t-BuOH/H₂O, 0°C, 24h | 95% | 93:7 |

| Mesylation | MsCl, NEt₃, CH₂Cl₂, rt, 2h | 99% | – |

| SN2 Cyclization | LiOH, THF/MeOH/H₂O, rt | 95% | – |

Bromination and Ring Expansion

N-Bromosuccinimide (NBS) in DMF at 150°C induces bromination at the benzylic position, followed by ring expansion to form a furo[3,2-c]isochromen-5-one derivative (75% yield) . This reactivity highlights the compound’s susceptibility to electrophilic aromatic substitution under forcing conditions.

Coupling Reactions

The tetrahydrofuran core participates in Mitsunobu-type couplings with pyrimidine derivatives. For example, treatment with 4,6-dichloro-2-methylpyrimidine and NaH in THF yields N-(6-chloro-2-methylpyrimidin-4-yl)thiazol-2-amine derivatives (72% yield) . This demonstrates its utility in constructing hybrid heterocyclic systems.

Oxidation and Reduction Pathways

-

Oxidation : The secondary alcohol in the tetrahydrofuran ring is oxidized to a ketone using CrO₃ -based reagents, though specific yields are not reported .

-

Reduction : Et₃SiH/I₂ catalyzes hydroalkoxylation/reduction sequences to generate disubstituted tetrahydrofurans .

Mechanistic Considerations

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran serves as an important intermediate in the synthesis of more complex molecules. Its structural features make it a valuable model compound for studying:

- Reactions involving tetrahydrofuran derivatives : Researchers utilize this compound to investigate reaction mechanisms and kinetics.

- Modification of phenolic compounds : The presence of methoxy groups allows for further functionalization, making it a subject of interest in synthetic organic chemistry.

Biology

The biological applications of this compound are primarily centered around its potential pharmacological effects:

- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties, suggesting that this compound may also possess these qualities. This is crucial in developing therapeutic agents aimed at oxidative stress-related diseases.

- Enzyme Inhibition : Preliminary research suggests that this compound could inhibit certain enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders.

Medicine

In medicine, the potential uses of this compound are being explored:

- Therapeutic Agents : The compound's structural characteristics may allow it to interact with biological targets such as receptors or enzymes, paving the way for drug development aimed at conditions like cancer or neurodegenerative diseases.

- Drug Delivery Systems : Its compatibility with various drug delivery methods is under investigation. The ability to modify its structure could enhance the efficacy of existing drugs.

Data Tables

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Chemistry | Intermediate for synthesis | Useful for studying reaction mechanisms |

| Biology | Antioxidant activity | Exhibits significant antioxidant properties |

| Medicine | Potential therapeutic agent | Investigated for interactions with biological targets |

Case Study 1: Antioxidant Properties

A study conducted on phenolic compounds similar to this compound demonstrated their effectiveness in scavenging free radicals. This research highlights the potential for developing antioxidant therapies based on this compound's structure.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal examined the inhibitory effects of tetrahydrofuran derivatives on specific enzymes related to metabolic pathways. The findings suggest that modifications to the structure can enhance inhibitory activity, indicating a promising avenue for further exploration with this compound.

Mechanism of Action

The mechanism of action of 2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Combretastatin A-4 (CA-4) and Its Prodrugs

- Structure : Combretastatin A-4 (CA-4) is a (Z)-stilbene derivative with a 3,4,5-trimethoxyphenyl group and a 4-methoxyphenyl group. Unlike the tetrahydrofuran core in the target compound, CA-4’s activity relies on its planar stilbene structure .

- Solubility : CA-4 has extremely low water solubility, complicating drug formulation. Prodrugs such as sodium phosphate salts (e.g., 1n) improve solubility via ionization, achieving >10 mg/mL in aqueous media .

- Bioactivity: CA-4 and its prodrugs exhibit potent tubulin polymerization inhibition (IC₅₀ ~1–3 nM) and antivascular effects in solid tumors.

Sulfonyl-Substituted Heterocycles

- Examples : 2-Sulfonyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoles/oxadiazoles (e.g., compound 7g in ).

- Structure : These compounds replace the tetrahydrofuran ring with thiadiazole/oxadiazole cores, incorporating sulfonyl groups for enhanced electronic effects.

- The sulfonyl group may improve binding affinity compared to the propyl-tetrahydrofuran system .

Dihydrofuran Derivatives

- Examples : 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (–11).

- Structure : Substituted dihydrofuran with bulky aryl groups but lacking the trimethoxyphenyl motif.

- Relevance : Primarily studied for crystallographic properties rather than bioactivity. Bromine substituents increase molecular weight and steric hindrance, contrasting with the target compound’s methoxy and propyl groups .

Key Research Findings and Mechanistic Insights

- Role of the 3,4,5-Trimethoxyphenyl Group : This moiety is critical across analogs for bioactivity, likely due to its electron-rich nature and ability to engage in hydrophobic interactions or hydrogen bonding .

- Impact of Core Heterocycles: Tetrahydrofuran vs. Stilbene: Planar stilbenes (CA-4) optimize tubulin binding, while saturated tetrahydrofuran may reduce potency but improve metabolic stability. Sulfonyl Heterocycles: Enhanced polarity and electronic effects may broaden target selectivity compared to non-polar tetrahydrofuran derivatives .

Comparative Data Table

*TMP = trimethoxyphenyl

Biological Activity

2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C14H20O4

- Molecular Weight : 252.31 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. Specific synthetic routes may vary based on the availability of starting materials and desired purity levels.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

- A series of derivatives with similar structural motifs were evaluated for their cytotoxic effects against various cancer cell lines.

- In vitro studies indicated that some derivatives exhibited significant antiproliferative activity, with one compound showing a growth inhibition (GI) value of 86.28% against the NSCL cancer cell line HOP-92 at a concentration of 10 μM .

| Compound | Cell Line | GI Value (%) at 10 μM |

|---|---|---|

| 4a | HCT-116 | 40.87 |

| 4b | HOP-92 | 86.28 |

| 4h | SK-BR-3 | 46.14 |

The mechanism by which this compound and its derivatives exert their anticancer effects may involve:

- Induction of Apoptosis : Compounds related to this structure have been observed to induce apoptosis in cancer cells through various pathways.

- Cell Cycle Arrest : Studies have shown that certain derivatives can cause cell cycle arrest in the G2/M phase, leading to reduced cell proliferation .

Case Studies

- Study on Antiproliferative Activity : A study evaluated a series of thiazole derivatives containing the trimethoxyphenyl group. These compounds displayed varying degrees of cytotoxicity across different cancer cell lines, suggesting that modifications to the phenyl group can enhance biological activity .

- Mechanistic Insights : Another investigation focused on the structure–activity relationship (SAR) of similar compounds, revealing that specific substitutions significantly influenced their anticancer properties and mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran and related diaryltetrahydrofuran derivatives?

- Methodology : Multi-step synthesis typically involves cycloaddition or coupling reactions. For example, diaryltetrahydrofurans can be synthesized via [3+2] cycloaddition between epoxides and electron-rich aromatic rings under Lewis acid catalysis (e.g., BF₃·Et₂O) . Alternatively, nucleophilic substitution on pre-functionalized tetrahydrofuran scaffolds with 3,4,5-trimethoxyphenyl groups has been reported, requiring precise control of reaction conditions (temperature, solvent polarity) to avoid side reactions .

Q. How can the stereochemistry and conformation of this compound be determined experimentally?

- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystallographic data . For solution-phase analysis, ¹H-¹H COSY, NOESY, and ROESY NMR experiments identify spatial proximities between protons, while ¹³C NMR and HMBC correlate carbon environments with adjacent protons .

Q. What analytical techniques are critical for characterizing intermediates and final products during synthesis?

- Methodology : High-resolution mass spectrometry (HR-MS) confirms molecular formulas, while IR spectroscopy identifies functional groups (e.g., C-O-C stretches from methoxy groups at ~1250 cm⁻¹) . Reverse-phase HPLC with UV detection monitors reaction progress, and preparative TLC or column chromatography isolates isomers .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations) for this compound?

- Methodology : Use hybrid DFT methods (e.g., B3LYP/6-31G(d)) to calculate NMR chemical shifts and compare with experimental data. Discrepancies often arise from solvent effects or conformational flexibility. Adjust computational models by including implicit solvent (e.g., PCM) or performing molecular dynamics simulations to sample low-energy conformers . Cross-validation with X-ray data (e.g., bond angles, torsion angles) resolves ambiguities in stereochemical assignments .

Q. What strategies optimize synthetic yield when competing side reactions (e.g., epoxide ring-opening or methoxy group demethylation) occur during synthesis?

- Methodology : Kinetic control via low-temperature reactions (-78°C to 0°C) minimizes side reactions. Protecting groups (e.g., acetyl for hydroxyls) prevent unwanted nucleophilic attacks. For methoxy stability, avoid strong acids/bases; use mild deprotection agents like BCl₃ in CH₂Cl₂. Reaction monitoring via in-situ FTIR or LC-MS allows real-time adjustments .

Q. How can the biological activity of this compound be evaluated in vitro and in vivo?

- Methodology : In vitro assays (e.g., enzyme inhibition, receptor binding) require purity >95% (confirmed by HPLC). For PAF antagonist activity, measure inhibition of [³H]-C18-PAF binding to platelet membranes (Ki values via competitive binding assays) . In vivo models (e.g., PAF-induced bronchoconstriction in guinea pigs) assess bioavailability and ED₅₀ values. Metabolite identification via LC-HRMS/MS ensures activity is not due to degradation products .

Q. How should researchers address challenges in crystallizing this compound for X-ray analysis?

- Methodology : Screen crystallization solvents (e.g., ethanol, THF/hexane mixtures) using vapor diffusion or slow evaporation. Additives like triphenylphosphine oxide (TPPO) can promote crystal growth. If twinning occurs, use SHELXL’s TWIN/BASF commands for refinement . For racemic mixtures, chiral resolution with cellulose-based columns precedes crystallization .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data between in vitro and in vivo studies for this compound?

- Methodology : In vitro-in vivo discrepancies often stem from poor pharmacokinetics (e.g., rapid metabolism). Perform metabolic stability assays (e.g., liver microsomes) to identify degradation pathways. Prodrug derivatization (e.g., phosphate esters) improves solubility and bioavailability, as seen in related diaryltetrahydrofurans . Validate target engagement in vivo using PET tracers or tissue-specific biomarker analysis.

Q. What steps are taken when NMR data suggests a single isomer, but X-ray reveals a racemic mixture?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.